molecular formula C5H3ClN2S B1459218 2-Chloro-5-methylthiazole-4-carbonitrile CAS No. 1379336-26-1

2-Chloro-5-methylthiazole-4-carbonitrile

Cat. No.: B1459218
CAS No.: 1379336-26-1
M. Wt: 158.61 g/mol
InChI Key: YGGCAYVGCYRFFL-UHFFFAOYSA-N
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Description

2-Chloro-5-methylthiazole-4-carbonitrile is a chemical compound with the molecular formula C5H3ClN2S. It is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in various chemical syntheses and has applications in different fields such as pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylthiazole-4-carbonitrile typically involves the chlorination of 5-methylthiazole-4-carbonitrile. One common method includes reacting 5-methylthiazole-4-carbonitrile with thionyl chloride (SOCl2) under controlled temperature conditions . The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane, and the product is purified through standard techniques like recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylthiazole-4-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Chloro-5-methylthiazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylthiazole-4-carbonitrile largely depends on its chemical reactivity. The compound can interact with various molecular targets through its reactive chlorine and nitrile groups. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or DNA .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylthiazole
  • 5-Methylthiazole-4-carbonitrile
  • 2-Amino-5-methylthiazole

Uniqueness

2-Chloro-5-methylthiazole-4-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group on the thiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-5-methyl-1,3-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2S/c1-3-4(2-7)8-5(6)9-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGCAYVGCYRFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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